molecular formula C23H20O10 B028073 Epicatechin 3-O-(4-O-methylgallate) CAS No. 108907-44-4

Epicatechin 3-O-(4-O-methylgallate)

Cat. No. B028073
M. Wt: 456.4 g/mol
InChI Key: BXDRTHBTGNNTEW-NHCUHLMSSA-N
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Description

Epicatechin 3-O-(4-methylgallate), also known as 3-O-(4-methylgalloyl)epicatechin, belongs to the class of organic compounds known as catechin gallates . These are organic compounds containing a gallate moiety glycosidically linked to a catechin .


Synthesis Analysis

The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .


Molecular Structure Analysis

The molecular formula of Epicatechin 3-O-(4-O-methylgallate) is C23H20O10 . The average mass is 442.372 Da and the monoisotopic mass is 442.089996 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Epicatechin 3-O-(4-O-methylgallate) are not detailed in the search results, it’s worth noting that catechins like this compound are known to be involved in various biological reactions due to their antioxidative properties .

Scientific Research Applications

  • Nitric Oxide Enhancement and Cardiovascular Health : (-)-Epicatechin enhances nitric oxide levels in endothelial cells, suggesting its potential benefits for cardiovascular health (Steffen, Schewe, & Sies, 2007).

  • Antioxidant and Anti-inflammatory Properties : Epicatechin, found in tea, cocoa, and fruits, exhibits antioxidant and anti-inflammatory properties, and could improve muscle performance and prevent diabetes (Qu et al., 2020).

  • Protective Effects Against Oxidative Stress : 3'-O-methyl epicatechin and epicatechin protect human fibroblasts from oxidative-stress-induced cell death (Spencer et al., 2001).

  • Potential in Cancer, Inflammation, Diabetes, and Neurodegeneration Treatment : (-)-Epicatechin shows promise as a preventative agent and adjunct for chemotherapy and radiation therapy in these areas (Shay et al., 2015).

  • Anti-Inflammatory Activity : Synthetic compounds (-)-epicatechin 3-(3-O-methylgallate) show stronger anti-inflammatory effects than some conventional drugs (Iijima et al., 2009).

  • Antioxidative Activities in Plasma : (-)-Epicatechin and its metabolites show potent antioxidant properties in plasma (Natsume et al., 2004).

  • Bioavailability and Metabolic Pathways : Studies show how epicatechin metabolites are metabolized and circulated in the body after oral administration, which is crucial for understanding their health benefits (Abd El Mohsen et al., 2002; Natsume et al., 2003; Borges et al., 2017).

  • Bioanalytical Standards Development : The synthesis of epicatechin glucuronides and sulfates aids in understanding the biological and pharmacological effects of epicatechin in humans (Zhang et al., 2013).

  • Influence on Flavonoid Exposure Biomarkers : Studies suggest that urinary metabolites may serve as biomarkers for flavonoid intake, including epicatechin (Loke et al., 2009).

  • Effects in Neuroprotection and Alzheimer's Disease : Repeated exposure to grape seed polyphenol extract, which includes epicatechin, enhances bioavailability of its metabolites, potentially aiding in Alzheimer's disease treatment (Ferruzzi et al., 2009).

Safety And Hazards

While specific safety data for Epicatechin 3-O-(4-O-methylgallate) is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of research on Epicatechin 3-O-(4-O-methylgallate) could involve further exploration of its antiviral properties , as well as its potential benefits for brain function, cognition, and memory . Additionally, further studies could investigate the enhancement of its bioavailability and stability through chemical modifications .

properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDRTHBTGNNTEW-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292305
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicatechin 3-O-(4-O-methylgallate)

CAS RN

108907-44-4
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108907-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin 3-O-(4-methylgallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Nurraihana, WI Wan Rosli, S Sabreena… - Journal of Food …, 2018 - Springer
Presently, there is an increased interest in the production and purification of vegetable extracts by both pharmacological and medicinal sectors. This study aimed to optimise the …
Number of citations: 18 link.springer.com
S Rofida, D Hartanti - PHYTOCHEMISTRY, 2021 - ejournal2.litbang.kemkes.go.id
The consumption of tea (Camellia sinensis (L.) Kuntze), mainly green tea, is famous for various health benefits. This review summarizes the potential use of green tea and …
Number of citations: 1 ejournal2.litbang.kemkes.go.id
S Labhade, S Jain, S Chitlange, A Kharat, R Bhonde
Number of citations: 0
D Hartanti, S Rofida - Jurnal Tumbuhan Obat …, 2021 - ejournal2.bkpk.kemkes.go.id
ABSTRACT The consumption of tea (Camellia sinensis (L.) Kuntze), mainly green tea, is famous for various health benefits. This review summarizes the potential use of green tea and …
Number of citations: 0 ejournal2.bkpk.kemkes.go.id

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